molecular formula C20H20N2O6S B2926210 Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 1173060-14-4

Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate

Cat. No.: B2926210
CAS No.: 1173060-14-4
M. Wt: 416.45
InChI Key: NXSAFDJZPDWIIF-UHFFFAOYSA-N
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Description

Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 2 with a (2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino group and at position 6 with an ethyl carboxylate ester. This compound’s synthesis likely involves multi-step reactions, including condensation of thiosemicarbazides with carbonyl-containing intermediates, followed by cyclization and functionalization, as seen in analogous benzodioxine and thiadiazole syntheses .

Properties

IUPAC Name

ethyl 2-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-2-26-16(23)12-6-7-14-15(10-12)29-19(22-14)21-11-13-17(24)27-20(28-18(13)25)8-4-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSAFDJZPDWIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the formation of the spiro[55]undecane core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported)
Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate C₂₂H₂₃N₂O₆S 467.49 Benzo[d]thiazole, spiro dioxolane, ester Not reported (hypothetical)
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate C₁₀H₉F₃N₂O₂S 278.25 Imidazothiazole, trifluoromethyl, ester Not reported
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₁H₁₅NO₂S 225.30 Tetrahydrobenzo[b]thiophene, amino, ester Intermediate for bioactive derivatives
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride C₉H₁₁ClN₂O₂S 262.72 Imidazothiazole, methyl, ester, hydrochloride Not reported

Key Differences and Implications

Core Heterocycle: The target compound’s benzo[d]thiazole core differs from imidazothiazole () or tetrahydrobenzo[b]thiophene (). Benzo[d]thiazole is known for its electron-deficient aromatic system, which may enhance π-π stacking interactions in biological targets compared to sulfur-containing analogs .

Spiro systems are also associated with enhanced solubility in polar solvents .

Electron-Withdrawing Groups :

  • The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidative metabolism, whereas the target compound’s dioxolane moiety may improve aqueous solubility due to its oxygen-rich structure .

Biological Activity :

  • While the target compound’s activity remains uncharacterized, structurally related benzo[d]thiazole derivatives (e.g., thiazole- and triazole-fused compounds in ) have demonstrated analgesic and antimicrobial properties. For example, hydrazone derivatives of thiazoles showed significant analgesic activity in murine models .

Biological Activity

Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a spirocyclic framework which contributes to its unique biological properties. The presence of the benzo[d]thiazole moiety is significant as it is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight357.42 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

Mechanisms of Biological Activity

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • HIV Integrase Inhibition : Studies have shown that derivatives of the spiro[5.5]undecane structure can inhibit HIV integrase, an essential enzyme for viral replication. This inhibition occurs without affecting the integrase-DNA binding at concentrations that block catalytic activity, suggesting a unique mechanism of action .
  • Antimicrobial Activity : Compounds with similar scaffolds have demonstrated antimicrobial properties against a range of pathogens, indicating potential as therapeutic agents in treating infections.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of related compounds:

  • Study on HIV Integrase Inhibitors : A study synthesized several derivatives and tested their ability to inhibit HIV integrase. Results indicated that certain compounds effectively inhibited both 3’-processing and strand transfer reactions . The structure-activity relationship (SAR) suggested that modifications to the spirocyclic core could enhance inhibitory potency.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that certain derivatives exhibited significant cytotoxic effects, leading to cell death at micromolar concentrations. This highlights the potential for development into anticancer therapies .

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